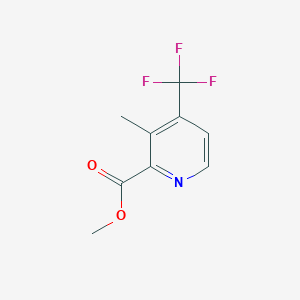

Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate

Description

Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is a pyridine-derived compound featuring a trifluoromethyl group at the 4-position, a methyl group at the 3-position, and a methyl ester at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety may influence bioavailability and reactivity .

Properties

IUPAC Name |

methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5-6(9(10,11)12)3-4-13-7(5)8(14)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWKFAJXSDWGSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate typically involves the trifluoromethylation of pyridine derivatives. One common method is the reaction of 4-(trifluoromethyl)pyridine with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate typically involves the reaction of pyridine derivatives with trifluoromethylating agents. The resulting compound exhibits unique physicochemical properties attributed to the trifluoromethyl group, which enhances lipophilicity and biological activity.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds related to this compound. For instance, derivatives have shown efficacy against triple-negative breast cancer cell lines such as MDA-MB-231 and MDA-MB-468. These compounds demonstrated significant growth inhibition with minimal cytotoxicity towards non-tumorigenic cells, indicating a promising therapeutic window for targeted cancer therapies .

Antimicrobial Properties

Research indicates that trifluoromethylpyridine derivatives can exhibit antimicrobial activity, inhibiting various pathogens. This property is particularly valuable in developing new antibiotics and antifungal agents.

Drug Development

This compound is part of a broader class of trifluoromethyl-containing drugs that have gained FDA approval. These compounds often possess enhanced metabolic stability and bioavailability, making them suitable candidates for further drug development .

Crop Protection

The primary application of trifluoromethylpyridine derivatives lies in agrochemicals, where they serve as active ingredients in herbicides and pesticides. For example, the first derivative introduced to the market was Fluazifop-butyl, which has paved the way for over twenty new agrochemical products containing the trifluoromethylpyridine moiety . These compounds effectively protect crops from pests while minimizing environmental impact.

Chemical Intermediates

This compound serves as a crucial intermediate in synthesizing other agrochemical products, facilitating the development of more effective crop protection solutions .

Case Studies

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways, such as inhibition of specific enzymes or activation of receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Structure : Pyrimidine ring with chloro (2-position), methyl (6-position), and carboxylic acid (4-position).

- Key Differences: The pyrimidine core (vs.

GZD824 (HQP1351)

- Structure : Contains a pyrido[2,3-d]pyridazine core with ethynyl and trifluoromethylphenyl groups.

- Key Differences :

Fluazifop Butyl

- Structure: Propanoic acid ester with a pyridinyloxy-phenoxy backbone and trifluoromethylpyridine.

- Key Differences :

Physicochemical and Pharmacological Properties

Key Observations :

- Molecular Weight : The target compound’s inferred molecular weight (~235.16) is lower than Fluazifop butyl (383.29), suggesting differences in bioavailability and diffusion rates.

- Bioactivity : Trifluoromethylpyridine derivatives are versatile; for example, Fluazifop butyl’s herbicidal activity relies on the pyridinyloxy group’s interaction with plant enzymes , whereas pyrrole-based analogs (e.g., Compound 255) may target mammalian kinases .

Biological Activity

Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate (also referred to as TFMP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the introduction of a trifluoromethyl group at the 4-position of the pyridine ring. This modification enhances the compound's lipophilicity and biological activity. The synthesis methods often include:

- Suzuki-Miyaura Coupling : A common method for forming carbon-carbon bonds, allowing for the introduction of various aryl groups.

- Acid-Catalyzed Reactions : Employed to facilitate the formation of the carboxylate moiety.

Antitumor Properties

Recent studies have highlighted the antitumor potential of this compound derivatives. A significant focus has been on their effects against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. Key findings include:

- Growth Inhibition : Compounds derived from this structure demonstrated substantial growth inhibition in TNBC cells with minimal toxicity to non-tumorigenic cells (MCF-12A) .

- Cell Cycle Modulation : The most promising derivative showed a GI50 concentration of 13 μM, leading to an increase in G0/G1 phase cells and a decrease in S phase cells, suggesting a disruption in cell cycle progression .

| Compound | GI50 (μM) | Effect on Cell Cycle | Tumor Size Reduction |

|---|---|---|---|

| 2e | 13 | Increased G0/G1 | Yes |

| Control | - | Normal | No |

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects. This compound exhibits activity against various bacterial strains, attributed to its unique trifluoromethyl group which enhances membrane permeability and disrupts cellular functions .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Cycle Interference : The compound alters cell cycle dynamics, leading to reduced proliferation rates in cancer cells.

- Apoptosis Independence : Notably, it does not significantly alter apoptotic markers such as PARP or caspase-3, indicating that its mechanism may involve necrosis or other forms of cell death rather than classical apoptosis .

- Membrane Disruption : For antimicrobial activity, the trifluoromethyl group is believed to enhance the interaction with bacterial membranes, leading to increased permeability and cell lysis .

Case Studies

Several studies have explored the efficacy of this compound derivatives:

- Study on TNBC Cells : A comprehensive evaluation demonstrated that derivatives significantly inhibited cell growth in vitro while sparing non-cancerous cells .

- Antimicrobial Screening : Another investigation revealed that these compounds exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.